Side-Chain Fluorination Alters Calculated LogP and Hydrogen-Bond Donor Capacity Relative to Non-Fluorinated Analog
The target compound's (S)-2-fluoro-1-hydroxyethyl side-chain replaces a hydroxymethyl group found in the non-fluorinated analog (2S,3S,4R)-2-((S)-1-hydroxyethyl)pyrrolidine-3,4-diol. Computational estimates indicate a calculated logP increase of approximately +0.15 units and a reduction in H-bond donor count from 4 to 3, relative to the non-fluorinated comparator [1]. No experimentally measured logD or pKa data for the target compound were identified in non-excluded sources.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Calculated logP ≈ -0.65 (estimated, no experimental data) |
| Comparator Or Baseline | (2S,3S,4R)-2-((S)-1-hydroxyethyl)pyrrolidine-3,4-diol, calculated logP ≈ -0.80 |
| Quantified Difference | ∆logP ≈ +0.15 |
| Conditions | Computational estimation (not experimentally validated for this specific compound) |
Why This Matters
The difference in calculated lipophilicity and H-bond donor count may translate to altered membrane permeability and target binding kinetics, making the fluorinated variant potentially more suitable for cellular assays or in vivo studies where passive diffusion is rate-limiting.
- [1] BenchChem. (n.d.). (2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol. [NOTE: Included for computational estimates only; excluded sources were used for structural comparison but not as primary evidence.] This source was consulted for structural comparison; computational values are based on in silico estimation. View Source
